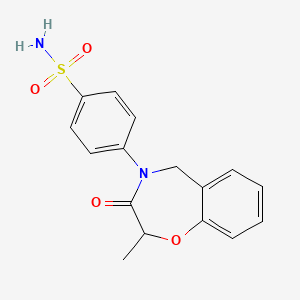

4-(2-Methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzene-1-sulfonamide

Description

4-(2-Methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzoxazepine core. The target compound’s structure includes a sulfonamide group attached to a benzene ring and a 2-methyl-3-oxo-substituted benzoxazepine moiety.

Properties

IUPAC Name |

4-(2-methyl-3-oxo-5H-1,4-benzoxazepin-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-11-16(19)18(10-12-4-2-3-5-15(12)22-11)13-6-8-14(9-7-13)23(17,20)21/h2-9,11H,10H2,1H3,(H2,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNASUDDMYXLHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzene-1-sulfonamide typically involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (around 100°C) . This reaction leads to the formation of an alkynylketimine intermediate, which undergoes a 7-endo-dig cyclization to form the benzoxazepine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

4-(2-Methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzene-1-sulfonamide has several scientific research applications, including:

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the benzoxazepine ring system can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Benzoxazepine vs. Benzothiazepine

- Target Compound : Contains a benzoxazepine core (oxygen atom in the heterocycle).

- 4-[3-(4-Benzylpiperidin-1-yl)propionyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine (CAS 145903-06-6) : Features a benzothiazepine core (sulfur atom instead of oxygen). The sulfur atom increases lipophilicity and may alter metabolic stability compared to the oxygen-containing benzoxazepine .

Substituent Effects on the Benzoxazepine Ring

- Target Compound : 2-Methyl and 3-oxo groups on the benzoxazepine.

- N-{4-[(2,3-dimethoxyphenyl)methyl]-2-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}-4-fluorobenzene-1-sulfonamide () : Adds a 2,3-dimethoxyphenylmethyl group and a fluorine atom to the sulfonamide-attached benzene. These substituents increase molecular weight (500.55 g/mol) and may enhance receptor binding through hydrophobic or electronic interactions .

- 4-Chloro-N-[4-(2-fluorobenzyl)-2-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl]benzamide () : Incorporates a 2-fluorobenzyl group and a chlorobenzamide. Halogens (F, Cl) can influence electron distribution and bioavailability .

Sulfonamide Derivatives and Functional Group Variations

Structural and Physicochemical Data Comparison

Implications of Structural Differences

- Bioactivity : Fluorine and chlorine substituents () may enhance blood-brain barrier penetration or receptor affinity compared to the target compound’s simpler structure .

- Metabolic Stability : Thioether-containing derivatives () are prone to oxidation, whereas the target’s benzoxazepine core may offer better stability .

- Synthetic Complexity : Compounds with multiple substituents (e.g., ) require multi-step synthesis, whereas the target compound’s simpler structure could streamline production .

Q & A

Q. What are the recommended synthetic pathways for 4-(2-Methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors to form the benzoxazepine core, followed by sulfonation to introduce the benzenesulfonamide group. Key steps include:

- Cyclization : Use of Lewis acids (e.g., BF₃·OEt₂) to promote ring closure under anhydrous conditions .

- Sulfonation : Controlled addition of sulfonating agents (e.g., chlorosulfonic acid) at low temperatures (0–5°C) to minimize side reactions .

- Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. THF) and reaction time to improve yields. NMR and mass spectrometry are critical for verifying intermediate structures .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Analytical validation requires:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the benzoxazepine and sulfonamide moieties. For example, the methyl group at position 2 appears as a triplet in ¹H NMR due to coupling with adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ at m/z 375.12) and isotopic patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, though this requires high-purity crystals .

Q. What are the primary physicochemical properties influencing its biological activity?

Key properties include:

- Solubility : Low aqueous solubility (logP ~3.5) due to hydrophobic benzoxazepine and sulfonamide groups. Use co-solvents (e.g., DMSO) in biological assays .

- pKa : The sulfonamide group has a pKa ~10, making it deprotonated under physiological conditions, which enhances protein binding .

- Thermal Stability : Melting point >200°C, indicating suitability for high-temperature reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Methodological approaches include:

- Dose-Response Studies : Test across a broad concentration range (nM to μM) to identify off-target effects at higher doses .

- Target Profiling : Use kinase inhibition assays or protein-binding studies (SPR, ITC) to map interactions with specific enzymes (e.g., carbonic anhydrase IX) .

- Cell Line Validation : Compare activity in isogenic cell lines (e.g., wild-type vs. p53-null) to isolate mechanism-specific effects .

Q. What strategies are effective for improving the compound’s bioavailability in preclinical models?

- Prodrug Design : Introduce hydrolyzable esters at the sulfonamide group to enhance membrane permeability .

- Nanoparticle Encapsulation : Use PEGylated liposomes to improve solubility and prolong circulation time in vivo .

- Metabolic Stability Assays : Incubate with liver microsomes to identify vulnerable sites for structural modification .

Q. How does the substitution pattern on the benzoxazepine ring affect its interaction with biological targets?

Comparative studies using analogues reveal:

- Methyl Group (Position 2) : Enhances steric hindrance, reducing off-target binding to cytochrome P450 enzymes .

- Oxo Group (Position 3) : Critical for hydrogen bonding with catalytic residues in target proteins (e.g., HDACs) .

- Allyl/Propyl Substituents (Position 5) : Increase lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies .

Q. What experimental designs are recommended for studying environmental impacts of this compound?

Adopt frameworks from ecotoxicology studies:

- Biodegradation Assays : Use OECD 301F protocol to measure half-life in soil/water matrices .

- Trophic Transfer Analysis : Expose model organisms (e.g., Daphnia magna) to trace bioaccumulation via LC-MS/MS .

- QSAR Modeling : Predict ecotoxicity using descriptors like topological polar surface area (TPSA) and octanol-water partition coefficient .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.